Cas no 5031-83-4 (Benzeneacetaldehyde, a-(2-phenylethylidene)-)
5031-83-4 structure
Product Name:Benzeneacetaldehyde, a-(2-phenylethylidene)-
N.o CAS:5031-83-4
MF:C16H14O
MW:222.281764507294
CID:375695
PubChem ID:111043
Update Time:2025-04-19
Benzeneacetaldehyde, a-(2-phenylethylidene)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetaldehyde, a-(2-phenylethylidene)-
- (2E)-2,4-Diphenyl-2-butenal
- 2,4-diphenylcrotonaldehyde
- (+-)-2,4-Diphenyl-buttersaeure-aethylester
- 1,3-Diphenyl-buten-(2)-al-(4)
- 2,4-diphenyl-2-butenal
- 2,4-diphenylbut-2-enal
- 2,4-Diphenyl-buttersaeure-aethylester
- 2,4-diphenyl-butyric acid ethyl ester
- 2,4-Diphenyl-crotonaldehyd
- 2,4-diphenyl-crotonaldehyde
- AC1L5TPU
- AC1Q63XH
- AG-J-94910
- AR-1I8181
- CTK4J8476
- NSC82226
- 5031-83-4
- Benzeneacetaldehyde, .alpha.-(2-phenylethylidene)-
- UNII-08E7NBM7TD
- EINECS 225-723-0
- 08E7NBM7TD
- NS00032038
- Q27236399
- BENZENEACETALDEHYDE, .ALPHA.-(2-PHENYLETHYLIDENE)-, (E)-
- Benzeneacetaldehyde, alpha-(2-phenylethylidene)-
- (E)-2,4-diphenylcrotonaldehyde
- (E)-2,4-diphenylbut-2-enal
- SCHEMBL9166134
- (E)-2,4-Diphenyl-2-butenal
- Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (alphaE)-
- 115872-75-8
- UNII-EQ7W6S78H1
- EQ7W6S78H1
- Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (E)-
- BENZENEACETALDEHYDE, .ALPHA.-(2-PHENYLETHYLIDENE)-, (.ALPHA.E)-
- 2,4-Diphenylcrotonaldehyde, (E)-
-
- Inchi: 1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2
- Chave InChI: AXZDPAXJQHIRTE-UHFFFAOYSA-N
- SMILES: O=CC(C1C=CC=CC=1)=CCC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 222.10452
- Massa monoisotópica: 222.104
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 255
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1A^2
- XLogP3: 3.7
Propriedades Experimentais
- Densidade: 1.067g/cm3
- Ponto de ebulição: 391.8ºC at 760 mmHg
- Ponto de Flash: 154.8ºC
- Índice de Refracção: 1.587
- PSA: 17.07
- LogP: 3.51160
Benzeneacetaldehyde, a-(2-phenylethylidene)- Literatura Relacionada
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
5031-83-4 (Benzeneacetaldehyde, a-(2-phenylethylidene)-) Produtos relacionados
- 26643-91-4(4-methyl-2-phenyl-2-pentenal)
- 3491-63-2(2-Phenyl-2-pentenal)
- 13702-35-7(3,3-Diphenylacrylaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente